molecular formula C9H19N3O2 B2354321 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone CAS No. 1155523-15-1

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone

Cat. No.: B2354321
CAS No.: 1155523-15-1
M. Wt: 201.27
InChI Key: UDKHGMOOZZGKDM-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a hydroxyethyl group attached to the piperazine ring and a methylamino group attached to the ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone typically involves the reaction of piperazine derivatives with appropriate reagents. One common method involves the reaction of 1-(2-hydroxyethyl)piperazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylamino groups play a crucial role in its binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-10-8-9(14)12-4-2-11(3-5-12)6-7-13/h10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKHGMOOZZGKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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